4-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one is a heterocyclic compound that features both pyrazole and oxazolidinone moieties
Vorbereitungsmethoden
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate oxazolidinone precursor. One common method involves the use of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, which is then reacted with an oxazolidinone derivative under specific conditions to yield the desired product . Industrial production methods may involve optimizing these reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
4-(3,5-Dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or oxazolidinone rings are replaced by other groups
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(3,5-Dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an active pharmaceutical ingredient with various therapeutic effects.
Industry: It can be used in the development of new materials with specific properties .
Wirkmechanismus
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
4-(3,5-Dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one can be compared with other similar compounds, such as:
3,5-Dimethyl-1H-pyrazole derivatives: These compounds share the pyrazole moiety and have similar chemical properties.
Oxazolidinone derivatives: These compounds share the oxazolidinone ring and have similar applications in medicinal chemistry
The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties of both pyrazole and oxazolidinone derivatives, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C8H11N3O2 |
---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
4-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H11N3O2/c1-4-7(5(2)11-10-4)6-3-13-8(12)9-6/h6H,3H2,1-2H3,(H,9,12)(H,10,11) |
InChI-Schlüssel |
TUFCXNSBIBUYEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1)C)C2COC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.